molecular formula C10H14O4 B13710942 Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate

Cat. No.: B13710942
M. Wt: 198.22 g/mol
InChI Key: AVFNTCHYWHYUAB-UHFFFAOYSA-N
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Description

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate (molecular formula: C₁₀H₁₄O₄; molecular weight: 198.22 g/mol) is a synthetic dioxolane derivative characterized by a 3-butynyl substituent and a methyl ester group . This compound is structurally notable for its acetylene (C≡C) moiety, which confers reactivity for click chemistry or further functionalization.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C10H14O4/c1-3-4-5-10(8-9(11)12-2)13-6-7-14-10/h1H,4-8H2,2H3

InChI Key

AVFNTCHYWHYUAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate typically involves the reaction of a dioxolane derivative with a butynyl halide under basic conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a butynyl halide in an SN2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate can undergo various chemical reactions, including:

    Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, or other biomolecules, leading to the formation of desired products or effects.

Comparison with Similar Compounds

Molecular Structure and Physical Properties

The following table summarizes key structural and physical differences between Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound C₁₀H₁₄O₄ 198.22 3-Butynyl, methyl ester N/A Research (potential agrochemicals/pharmaceuticals)
Ethyl 2-methyl-1,3-dioxolane-2-acetate C₈H₁₄O₄ 174.20 Methyl, ethyl ester N/A Fragrance (soaps, detergents)
Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate C₈H₁₃BrO₄ 253.09 Bromomethyl, ethyl ester N/A Synthetic intermediate
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate C₉H₁₆O₄ 188.22 2,4-dimethyl, ethyl ester N/A Industrial solvents/stabilizers

Key Observations :

  • Substituent Effects : The 3-butynyl group in the target compound introduces an alkyne functional group, enhancing reactivity for cross-coupling reactions compared to methyl or bromomethyl analogs .
  • Ester Group Variation : Ethyl esters (e.g., Ethyl 2-methyl-1,3-dioxolane-2-acetate) are more lipophilic than methyl esters, influencing their use in fragrances .

Biological Activity

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is a compound that has garnered attention in recent years for its diverse biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,3-dioxolanes, which are characterized by a dioxolane ring structure. The presence of the butynyl group enhances its reactivity and biological potential. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile in synthetic applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds containing the 1,3-dioxolane structure. For instance, a series of synthesized 1,3-dioxolanes exhibited excellent antifungal activity against Candida albicans and notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these activities were reported between 625–1250 µg/mL for various derivatives .

The mechanisms by which this compound exerts its biological effects are multifaceted. It can act as both a nucleophile and electrophile in biochemical reactions, interacting with enzymes and other biomolecules. This interaction can lead to the inhibition of microbial growth by disrupting essential cellular processes or structures .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and evaluation of 1,3-dioxolanes for their biological activities. Below is a summary of key findings:

StudyCompound TestedBiological ActivityMIC Values
1,3-Dioxolane DerivativesAntifungal against C. albicansNot specified
Various DioxolanesAntibacterial against S. aureus, E. faecalis625–1250 µg/mL
This compoundSynthesis of bioactive molecules-

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis. Its ability to form complex molecules through click chemistry and other coupling reactions makes it a crucial component in the development of new pharmaceuticals and specialty chemicals. Additionally, its role as a probe in biochemical studies allows researchers to explore various biological pathways and interactions.

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